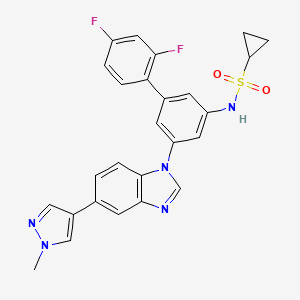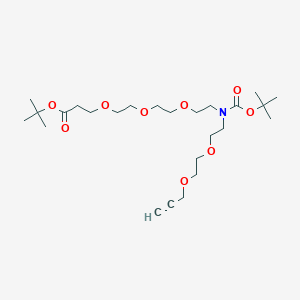
ODM-203
Descripción general
Descripción
ODM-203 es un compuesto novedoso de molécula pequeña que inhibe selectivamente tanto el receptor del factor de crecimiento de fibroblastos (FGFR) como las familias del receptor del factor de crecimiento endotelial vascular (VEGFR) . Estos receptores juegan roles cruciales en varios procesos fisiológicos, incluyendo la angiogénesis, la reparación de tejidos y el desarrollo óseo. Las alteraciones en FGFR y la regulación positiva de VEGFR a menudo se observan en el cáncer, correlacionándose con la progresión de la enfermedad y la supervivencia desfavorable.
Aplicaciones Científicas De Investigación
ODM-203 ha despertado interés en varios campos científicos:
Mecanismo De Acción
El mecanismo de acción de ODM-203 implica la inhibición simultánea de las quinasas FGFR y VEGFR. Al dirigirse a estos receptores, interrumpe las vías de angiogénesis, crecimiento tumoral y evasión inmunitaria. Se necesitan estudios adicionales para dilucidar los objetivos moleculares precisos y las vías de señalización descendentes afectadas por this compound.
Análisis Bioquímico
Biochemical Properties
ODM-203 inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range (IC50 6–35 nmol/L) in biochemical assays . The binding of FGF to FGFR leads to receptor dimerization and subsequent activation of downstream signaling pathways .
Cellular Effects
In cellular assays, this compound inhibits VEGFR-induced tube formation (IC50 33 nmol/L) with similar potency as it inhibits proliferation in FGFR-dependent cell lines (IC50 50–150 nmol/L) . It suppresses FGFR and VEGFR signaling with similar potency .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the FGFR and VEGFR family kinases . This leads to an inhibition of VEGFR- and FGFR-mediated signaling, thereby inhibiting angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo, this compound shows strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses .
Métodos De Preparación
Las rutas sintéticas para ODM-203 no se han revelado explícitamente en la literatura disponible. Se sintetiza a través de reacciones químicas específicas para lograr su estructura única. Los métodos de producción industrial son propietarios, pero los laboratorios de investigación suelen emplear técnicas de síntesis orgánica para obtener este compuesto.
Análisis De Reacciones Químicas
ODM-203 se somete a varios tipos de reacciones, incluyendo oxidación, reducción y sustitución. Si bien los reactivos y condiciones específicos no se divulgan públicamente, su potencia como inhibidor de FGFR y VEGFR sugiere interacciones con grupos funcionales clave. Los productos principales formados a partir de estas reacciones probablemente involucren modificaciones al andamiaje central de this compound.
Comparación Con Compuestos Similares
Si bien las comparaciones específicas son limitadas, la singularidad de ODM-203 radica en su inhibición equilibrada de ambas familias de FGFR y VEGFR. Los compuestos similares incluyen otros inhibidores de FGFR (por ejemplo, erdafitinib, infigratinib) e inhibidores de VEGFR (por ejemplo, sorafenib, pazopanib). La doble focalización de this compound lo distingue como una posible terapia multidiana .
Propiedades
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430723-35-5 | |
| Record name | ODM-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ODM-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)





